molecular formula C12H20Cl2N6 B2574356 (1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine dihydrochloride CAS No. 1803603-37-3

(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine dihydrochloride

Cat. No.: B2574356
CAS No.: 1803603-37-3
M. Wt: 319.23
InChI Key: SHVKLEXWTAVXBS-UHFFFAOYSA-N
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Description

(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common approach is the reaction of a suitable pyrazole derivative with a piperidine derivative under specific conditions. The reaction conditions often include the use of strong bases or acids, and the process may require heating or cooling to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors, precise temperature control, and efficient purification techniques to ensure the quality and purity of the final product. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products, depending on the specific conditions and reagents used.

  • Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions can occur at different positions on the pyrazolo[3,4-d]pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium(VI) oxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, or halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of the original compound.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity and can be used in the study of biological processes.

  • Medicine: : It has potential therapeutic applications and can be used in the development of new drugs.

  • Industry: : The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in medicinal applications, the compound might bind to a particular enzyme or receptor, leading to a biological response.

Comparison with Similar Compounds

This compound can be compared with other similar pyrazolo[3,4-d]pyrimidines, such as:

  • 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of (1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine dihydrochloride

Properties

IUPAC Name

[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6.2ClH/c1-17-11-10(7-16-17)12(15-8-14-11)18-5-3-2-4-9(18)6-13;;/h7-9H,2-6,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVKLEXWTAVXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCCCC3CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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